N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
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Description
N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C23H17BrFN3O2 and its molecular weight is 466.31. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Chemistry and Synthesis
Naphthyridine derivatives have been synthesized for exploring novel heterocyclic compounds with potential biological activities. For example, studies have demonstrated the synthesis of novel annulated products from aminonaphthyridinones, which highlight the reactivity of naphthyridine derivatives in forming new heterocyclic systems with potential for further chemical and pharmacological exploration (Deady & Devine, 2006).
Antitumor and Cytotoxic Activities
Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been synthesized and evaluated for their cytotoxic activities against cancer cell lines. Some derivatives have shown potent cytotoxicity and the ability to inhibit tumor growth in vivo, suggesting a potential for the development of new anticancer drugs (Deady et al., 2005).
Antibacterial Agents
Naphthyridine derivatives have also been studied for their antibacterial properties. For instance, pyridonecarboxylic acids, a class of naphthyridine derivatives, have been synthesized and tested for their antibacterial activities, showing potential as novel antibacterial agents (Egawa et al., 1984).
Anti-inflammatory Applications
Certain naphthyridine derivatives have demonstrated anti-inflammatory activity alongside their cytotoxic potential against cancer cell lines. This dual activity suggests the possibility of developing naphthyridine-based compounds as therapeutic agents with both anticancer and anti-inflammatory properties (Madaan et al., 2013).
Synthesis and Evaluation of Carboxamides
The synthesis of naphthyridine derivatives has been extended to include various substituents, evaluating their potential in biological applications. For example, a series of tetrahydro-4-oxo-1,8-naphthyridine-3-carboxylic acid esters, carbonitriles, and carboxamides were synthesized and tested for their antibacterial efficacy (Santilli et al., 1975).
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrFN3O2/c1-14-11-18(8-9-20(14)24)27-22(29)19-12-16-3-2-10-26-21(16)28(23(19)30)13-15-4-6-17(25)7-5-15/h2-12H,13H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQBIRYDITCXGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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